molecular formula C15H17ClN4O2 B2945321 N'-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 900001-47-0

N'-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2945321
CAS No.: 900001-47-0
M. Wt: 320.78
InChI Key: CUYGENQHXDCHNY-UHFFFAOYSA-N
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Description

N'-(3-Chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic organic compound featuring a hybrid structure combining a substituted phenyl group, an ethanediamide linker, and an imidazole-containing propyl chain. This compound is structurally analogous to derivatives used in medicinal chemistry for targeting enzymes or receptors, particularly those involving imidazole-mediated interactions (e.g., metalloenzymes or kinase inhibitors) .

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-11-12(16)4-2-5-13(11)19-15(22)14(21)18-6-3-8-20-9-7-17-10-20/h2,4-5,7,9-10H,3,6,8H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYGENQHXDCHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves a multi-step process. The initial step often includes the preparation of the chloro-substituted phenyl ring, followed by the introduction of the imidazole group. Common reagents used in these reactions include chloroform, imidazole, and various catalysts to facilitate the reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

N’-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole moiety is known to bind to specific sites on enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Critical Analysis of Evidence Limitations

  • Insufficient Target-Specific Data: No direct studies on the compound’s synthesis, bioactivity, or crystallography were found. Comparisons rely on extrapolation from analogs.
  • Structural Variability: Minor substituent changes (e.g., 3-Cl-2-methyl vs. 4-F in BG14587) can drastically alter pharmacological profiles, limiting predictive accuracy .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is C15H15N3O2C_{15}H_{15}N_{3}O_{2}, with a molecular weight of approximately 273.30 g/mol. The structure consists of a tetrahydroquinoline moiety linked to a furan-2-carboxamide group, which is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms that contribute to its biological effects:

  • Antiviral Activity : Preliminary studies have shown that derivatives of tetrahydroquinoline compounds can inhibit the replication of various viruses. For instance, a study demonstrated that certain tetrahydroquinoline derivatives exhibited significant antiviral activity against human coronaviruses .
  • Antioxidant Properties : The presence of the furan ring in the structure is associated with antioxidant activity, which may help in mitigating oxidative stress-related diseases .
  • Enzyme Inhibition : Compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide have been shown to inhibit key enzymes involved in disease pathways, such as proteases and kinases .

Biological Activity Data

The following table summarizes key biological activities associated with N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide and related compounds:

Activity TypeCompound/DerivativeIC50/CC50 Values (µM)Notes
AntiviralAvir-7 (Tetrahydroquinoline Derivative)560Significant inhibition against coronavirus
AntioxidantTetrahydroquinoline Analog250Effective in reducing oxidative stress
Enzyme InhibitionSimilar Compounds<100Targeting proteases and kinases

Case Studies

Several studies have investigated the biological activity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide:

  • Antiviral Efficacy : A study assessed the antiviral effects of various tetrahydroquinoline derivatives against human coronavirus strains 229E and OC-43. The results indicated that certain derivatives displayed promising antiviral properties with CC50 values indicating low toxicity levels compared to standard antiviral agents like chloroquine .
  • Oxidative Stress Mitigation : Another investigation focused on the antioxidant potential of furan-containing compounds. The results suggested that these compounds could effectively scavenge free radicals and reduce oxidative damage in cellular models .
  • Inhibition of Cancer Cell Proliferation : Research has also highlighted the potential anticancer properties of tetrahydroquinoline derivatives. In vitro studies showed that these compounds could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

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